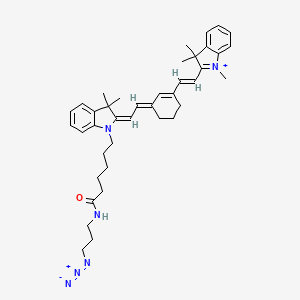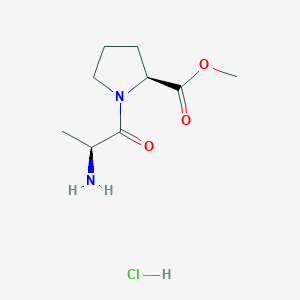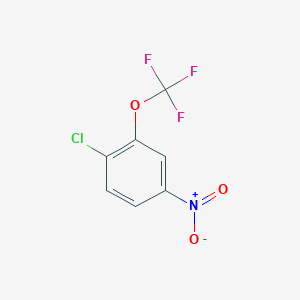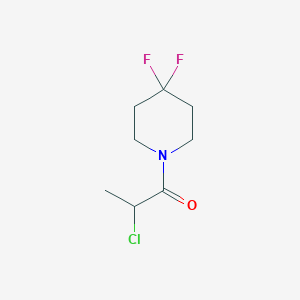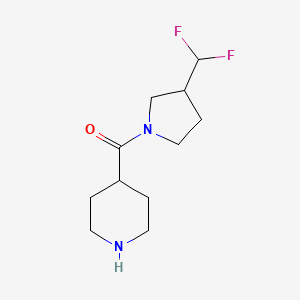
(3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone
Overview
Description
(3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone: . This compound features a pyrrolidine ring, a chloropyridine moiety, and a ketone functional group, making it a versatile intermediate for synthesizing more complex molecules.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone typically involves the reaction of 3-aminopyrrolidine with 2-chloropyridine-4-carboxylic acid under specific conditions. The reaction can be carried out using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : Converting the amine group to a nitro group.
Reduction: : Reducing the ketone to an alcohol.
Substitution: : Replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Reduction: : Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: : Utilizing nucleophiles like ammonia (NH3) or alkyl halides under suitable conditions.
Major Products Formed
Oxidation: : Formation of 3-aminopyrrolidin-1-yl(2-chloropyridin-4-yl)nitromethane .
Reduction: : Production of 3-aminopyrrolidin-1-yl(2-chloropyridin-4-yl)methanol .
Substitution: : Generation of various substituted pyridine derivatives.
Scientific Research Applications
(3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone:
Chemistry: : As a building block for synthesizing more complex organic molecules.
Biology: : Studying its interactions with biological targets and pathways.
Medicine: : Investigating its use as a precursor for developing antibacterial and antiviral agents.
Industry: : Employed in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
(3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone: can be compared with other similar compounds, such as 3-aminopyrrolidin-1-yl(2-fluoropyridin-4-yl)methanone and 3-aminopyrrolidin-1-yl(2-bromopyridin-4-yl)methanone . These compounds share structural similarities but differ in the halogen substituent on the pyridine ring, which can influence their reactivity and biological activity.
List of Similar Compounds
3-aminopyrrolidin-1-yl(2-fluoropyridin-4-yl)methanone
3-aminopyrrolidin-1-yl(2-bromopyridin-4-yl)methanone
3-aminopyrrolidin-1-yl(2-iodopyridin-4-yl)methanone
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for developing new therapeutic agents and industrial chemicals.
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2-chloropyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-9-5-7(1-3-13-9)10(15)14-4-2-8(12)6-14/h1,3,5,8H,2,4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCDXYHQQXZCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


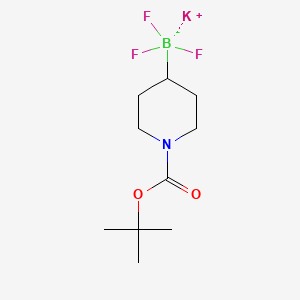
![2-Chlorobenzo[d]thiazole-7-carboxylic acid](/img/structure/B1490798.png)
![3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide](/img/structure/B1490799.png)
![1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1490802.png)
![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine hydrochloride](/img/structure/B1490803.png)
